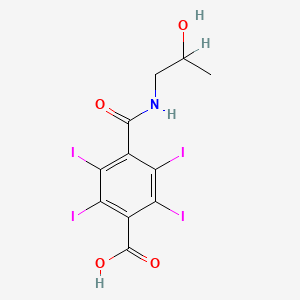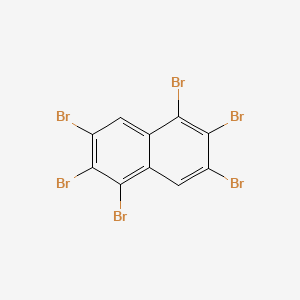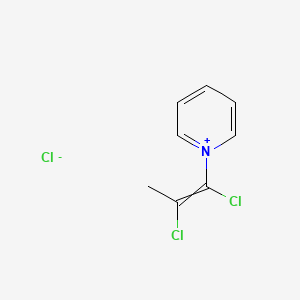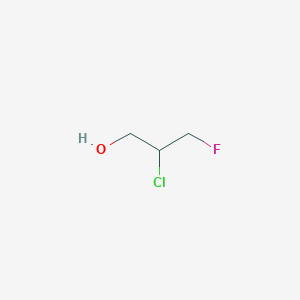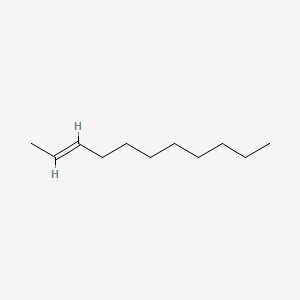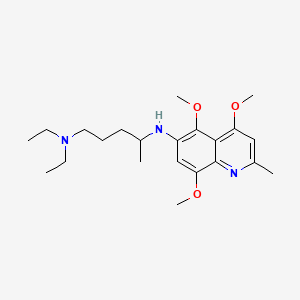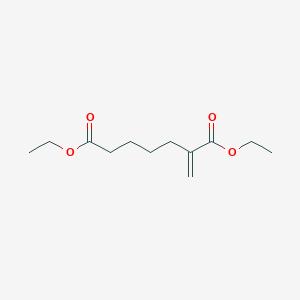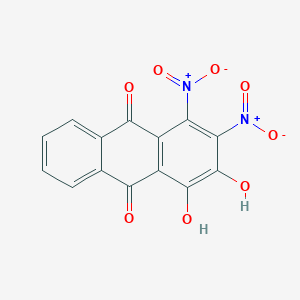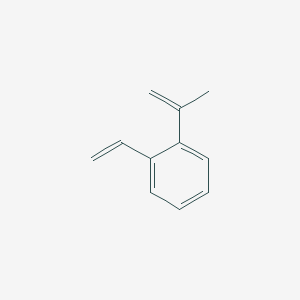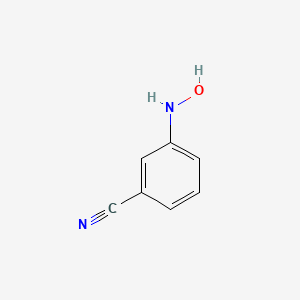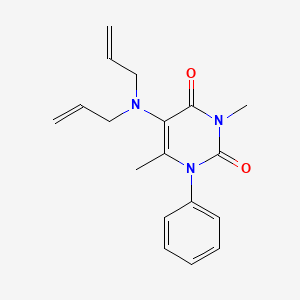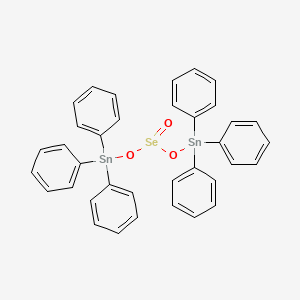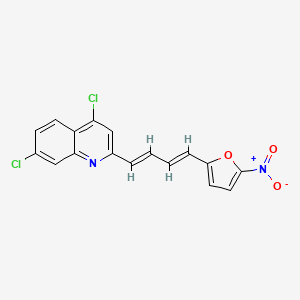
4,7-Dichloro-2-(5-nitro-2-furyl-1,3-butadienyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dichloro-2-(5-nitro-2-furyl-1,3-butadienyl)quinoline is a synthetic organic compound that belongs to the class of nitrofurans. These compounds are characterized by the presence of a furan ring bearing a nitro group.
Métodos De Preparación
The synthesis of 4,7-Dichloro-2-(5-nitro-2-furyl-1,3-butadienyl)quinoline involves several steps. One common synthetic route includes the reaction of 4,7-dichloroquinoline with 5-nitro-2-furyl-1,3-butadiene under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4,7-Dichloro-2-(5-nitro-2-furyl-1,3-butadienyl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4,7-Dichloro-2-(5-nitro-2-furyl-1,3-butadienyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent against various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,7-Dichloro-2-(5-nitro-2-furyl-1,3-butadienyl)quinoline involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially targeting proteins and enzymes within cells. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes by interacting with key biomolecules .
Comparación Con Compuestos Similares
4,7-Dichloro-2-(5-nitro-2-furyl-1,3-butadienyl)quinoline can be compared with other nitrofuran compounds, such as:
2-[(Chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles: These compounds also contain a nitro group and a furan ring but differ in their overall structure and specific functional groups.
{[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid: This compound has a similar nitrofuran structure but includes an oxadiazole ring.
The uniqueness of this compound lies in its specific arrangement of functional groups, which contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
31432-69-6 |
|---|---|
Fórmula molecular |
C17H10Cl2N2O3 |
Peso molecular |
361.2 g/mol |
Nombre IUPAC |
4,7-dichloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinoline |
InChI |
InChI=1S/C17H10Cl2N2O3/c18-11-5-7-14-15(19)10-12(20-16(14)9-11)3-1-2-4-13-6-8-17(24-13)21(22)23/h1-10H/b3-1+,4-2+ |
Clave InChI |
QXCSJZKIMCWUAD-ZPUQHVIOSA-N |
SMILES isomérico |
C1=CC2=C(C=C(N=C2C=C1Cl)/C=C/C=C/C3=CC=C(O3)[N+](=O)[O-])Cl |
SMILES canónico |
C1=CC2=C(C=C(N=C2C=C1Cl)C=CC=CC3=CC=C(O3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



